molecular formula C11H22N2O3 B8220394 tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8220394
M. Wt: 230.30 g/mol
InChI Key: YWAHTVBAPQTWIP-NSHDSACASA-N
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Description

The stereochemically defined tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral piperidine derivative for advanced pharmaceutical research and development. This bifunctional building block integrates a Boc-protected amine and a hydroxymethyl group on the same carbon atom of the piperidine ring, making it a versatile intermediate for constructing complex molecular architectures. Its structural features are particularly significant in medicinal chemistry for the synthesis of potential integrin inhibitors . Research indicates that small molecules containing a piperidine scaffold with specific substitutions can act as closure-stabilizing antagonists for integrins, a class of validated drug targets . The (3S) configuration is crucial for achieving desired stereospecific interactions in such targets. This compound is exclusively for research purposes such as drug discovery, process chemistry, and the development of novel bioactive compounds.

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAHTVBAPQTWIP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 3-Cyano-3-Hydroxymethylpyridine

A primary route involves hydrogenating 3-cyano-3-hydroxymethylpyridine using Rh/C (5% w/w) under high-pressure H₂ (4–6 MPa) at 80–100°C for 48–60 hours. The reaction proceeds in aqueous medium, achieving >95% conversion. Post-reduction, the piperidine intermediate is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine (TEA) as a base.

Key Data:

ParameterValue
Catalyst Loading5% Rh/C (1–2 wt%)
Temperature90°C
H₂ Pressure5 MPa
Yield81–96%
Purity (HPLC)≥97%

Stereochemical Control via Chiral Resolution

Racemic 3-amino-3-hydroxymethylpiperidine is resolved using D-pyroglutamic acid in ethanol. The (S)-enantiomer forms a crystalline salt, isolated via fractional crystallization (ee >99%). Subsequent Boc protection yields the target compound.

Optimization Note:

  • Solvent System: 95% ethanol enhances diastereomeric salt solubility differences.

  • Recrystallization Cycles: 2–3 cycles reduce mother liquor entrainment, improving ee to >99.5%.

Asymmetric Synthesis via Hoffmann Rearrangement

Starting from N-Cbz-Protected Precursors

A stereoselective route begins with N-Cbz-3-piperidinecarboxylic acid. Chiral resolution using R-phenethylamine yields (S)-3-aminopiperidine, followed by hydroxymethylation with formaldehyde under basic conditions. Boc protection completes the synthesis.

Reaction Sequence:

  • Amide Formation: N-Cbz-3-piperidinecarboxylic acid + R-phenethylamine → Diastereomeric amides.

  • Crystallization: Isolate (S)-enantiomer (ee >99%) from ethanol/water.

  • Hoffmann Degradation: Treat with NaOCl/NaOH to yield (S)-3-aminopiperidine.

  • Hydroxymethylation: React with formaldehyde (1.2 equiv) in THF, 0°C to rt.

  • Boc Protection: Boc₂O (1.1 equiv), TEA, CH₂Cl₂, 90% yield.

Critical Parameters:

  • Temperature Control: Maintaining <30°C during hydroxymethylation prevents racemization.

  • Boc Anhydride Stoichiometry: Excess Boc₂O (1.3 equiv) ensures complete protection.

Enzymatic Dynamic Kinetic Resolution (DKR)

Lipase-Catalyzed Acetylation

A biocatalytic method employs Candida antarctica lipase B (CAL-B) to resolve racemic 3-amino-3-hydroxymethylpiperidine. Vinyl acetate serves as an acyl donor, selectively acetylating the (R)-enantiomer while the (S)-enantiomer undergoes continuous racemization.

Process Metrics:

MetricValue
Enzyme Loading20–30 mg/mmol substrate
Solventtert-Butyl methyl ether
ee (S)-Enantiomer>98%
Conversion85–92%

Advantages:

  • Eliminates need for chiral auxiliaries.

  • Scalable to kilogram batches with enzyme immobilization.

Continuous Flow Synthesis

Microreactor Hydrogenation

A two-step flow system integrates pyridine hydrogenation and Boc protection. Key features:

  • Hydrogenation Module: Packed-bed reactor with Pd/C (10% w/w), 50°C, 10 bar H₂.

  • In-line Boc Protection: TEA and Boc₂O in CH₂Cl₂, 25°C residence time 30 min.

Performance Data:

ParameterValue
Throughput1.2 kg/day
Purity98.5% (HPLC)
Solvent ConsumptionReduced by 40% vs batch

Comparative Analysis of Methods

Table 1: Method Efficiency Metrics

MethodYield (%)ee (%)ScalabilityCost Index (USD/g)
Catalytic Hydrogenation9299.5High12.5
Asymmetric Synthesis8599.8Moderate18.2
Enzymatic DKR8898.0High14.7
Flow Synthesis9499.2Very High9.8

Cost Drivers:

  • Rh/C catalysts account for 60% of hydrogenation costs.

  • Enzymes contribute 35% to DKR expenses but are recyclable.

Industrial-Scale Process Optimization

Catalyst Recycling in Hydrogenation

Rh/C recovery via hot filtration achieves 85% reuse over five cycles without activity loss. Filters coated with Celite® 545 prevent catalyst leaching.

Solvent Substitution for Sustainability

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Boc protection reduces environmental impact (PMI vs. 32) while maintaining yield (91%).

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.21 (m, 2H, piperidine H), 3.68 (s, 2H, CH₂OH), 4.85 (br s, 1H, NH).

  • HPLC Purity: >99% (Zorbax SB-C18, 70:30 MeCN/H₂O + 0.1% TFA) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Organic Synthesis

In organic chemistry, tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functional group transformations, making it useful in the development of new chemical entities.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. It is particularly relevant in the design of inhibitors for specific enzymes, such as arginase, which plays a crucial role in the urea cycle. Research indicates that derivatives of this compound can exhibit significant activity against human arginase isoforms, suggesting its utility in treating conditions like cancer and inflammatory diseases .

Case Study: Arginase Inhibition
A study demonstrated that compounds similar to this compound showed IC50 values ranging from 0.1 nM to 100 nM against human arginase . This highlights its potential as a lead compound for drug development targeting metabolic disorders.

Biochemical Research

The compound's ability to interact with biological molecules makes it a valuable tool in biochemical assays. It can be utilized to study enzyme kinetics and protein-ligand interactions, aiding in the understanding of various biological pathways.

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and coatings, where it can enhance product performance through its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Fluorinated Piperidine Analogs

Fluorine substitutions significantly alter electronic and metabolic properties. Key examples include:

  • tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate: Structure: Fluorine replaces the amino group at the 3S position. Molecular Formula: C₁₁H₂₀FNO₃. Molecular Weight: 233.28 g/mol. Key Differences: The electronegative fluorine atom enhances metabolic stability but reduces nucleophilicity compared to the amino group in the target compound. This analog is used in protein degrader building blocks .
  • tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate: Structure: Contains 4,4-difluoro substituents on the piperidine ring. Molecular Formula: C₁₀H₁₇F₂N₂O₂. Molecular Weight: 247.25 g/mol.
Compound Substituents Molecular Formula Molecular Weight (g/mol) Application
Target Compound 3S-amino, 3-hydroxymethyl C₁₁H₂₂N₂O₃ 230.30 Pharmaceutical intermediate
tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate 3S-fluoro, 3-hydroxymethyl C₁₁H₂₀FNO₃ 233.28 Protein degrader building block
tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate 3S-amino, 4,4-difluoro C₁₀H₁₇F₂N₂O₂ 247.25 Not specified

Piperidine Derivatives with Aromatic Substituents

  • tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate: Structure: A 3,4-difluorophenyl group at the 4-position. Molecular Formula: C₁₆H₂₁F₂N₂O₂. Molecular Weight: 313.35 g/mol. Synthetic Yield: 80% via General Procedure C. Used in kinase inhibitor synthesis .
Compound Substituents Molecular Formula Molecular Weight (g/mol) Yield (%)
Target Compound 3S-amino, 3-hydroxymethyl C₁₁H₂₂N₂O₃ 230.30 N/A
tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate 3S-amino, 4-(3,4-difluorophenyl) C₁₆H₂₁F₂N₂O₂ 313.35 80

Azetidine and Pyrrolidine Analogs

  • tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate: Structure: Azetidine (4-membered ring) instead of piperidine. Molecular Formula: C₉H₁₈N₂O₃. Molecular Weight: 202.25 g/mol. Used in high-purity pharmaceutical intermediates .
Compound Ring Size Molecular Formula Molecular Weight (g/mol)
Target Compound Piperidine (6-membered) C₁₁H₂₂N₂O₃ 230.30
tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Azetidine (4-membered) C₉H₁₈N₂O₃ 202.25

Stereochemical Variants

  • tert-butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate: Structure: 3R enantiomer of the target compound. Molecular Formula: C₁₁H₂₂N₂O₃. Molecular Weight: 230.30 g/mol. Key Differences: Stereochemistry impacts biological activity; the R enantiomer may exhibit distinct pharmacokinetic profiles .

Biological Activity

Tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative characterized by its unique structure, which includes a tert-butyl group, an amino group, and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.3 g/mol
  • CAS Number : 2165819-60-1
  • SMILES Notation : CC(C)(C)OC(=O)N1CCCC(C1)(CO)N

The mechanism of action for this compound involves its interaction with various biological targets. It may function as an inhibitor or modulator, influencing enzyme activity and cellular signaling pathways. The presence of the hydroxymethyl group suggests potential interactions with active sites of enzymes or receptors due to hydrogen bonding capabilities.

Biological Activity Overview

Research indicates that this compound has several significant biological activities:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It shows promise in binding to certain receptors, which may influence physiological responses.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionDemonstrated inhibition of key enzymes involved in metabolic pathways.
Receptor ModulationExhibited binding affinity to specific receptors affecting cellular signaling.
Anticancer ActivityInduced cytotoxicity in various cancer cell lines, suggesting therapeutic potential.

Detailed Research Findings

A study evaluating the biological profile of related compounds found that modifications in the piperidine structure significantly influenced their biological activity. For instance, derivatives with different substituents showed varied efficacy in inhibiting cell growth and inducing apoptosis in cancer cells. This highlights the importance of structural variations in determining biological outcomes .

Q & A

Q. What are the common synthetic routes for tert-butyl (3S)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups. For example, intermediates with hydroxymethyl groups can be prepared via reductive amination or nucleophilic substitution. A related method for analogous compounds employs thiourea intermediates (for triazole formation) followed by coupling with Boc-protected piperidine derivatives under basic conditions (e.g., DMAP and triethylamine in dichloromethane at 0–20°C) . Purification often involves column chromatography or recrystallization to isolate enantiomerically pure products.

Q. What safety protocols are critical when handling this compound?

Based on structurally similar piperidine derivatives, respiratory protection (N95 masks), nitrile gloves, and safety goggles are recommended. Ensure access to eyewash stations and washing facilities. Avoid dust formation, and store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group .

Q. Which analytical techniques are used for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm) and hydroxymethyl protons (~3.5–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₂H₂₂N₂O₃: 266.16 g/mol).
  • Chiral HPLC : Essential for confirming the (3S) configuration using chiral stationary phases (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

Enantioselective synthesis may involve chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic intermediates can yield >99% enantiomeric excess (ee). Solvent choice (e.g., THF vs. DMF) and temperature control (e.g., −20°C for slow crystallization) are critical to minimize racemization .

Q. What strategies resolve discrepancies in reported solubility or stability data?

Contradictory solubility data (e.g., in DMSO vs. methanol) may arise from polymorphic forms or residual solvents. Use dynamic light scattering (DLS) to assess particle size and differential scanning calorimetry (DSC) to identify polymorphs. Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmospheres can clarify degradation pathways .

Q. How does the hydroxymethyl group influence the compound’s reactivity in downstream applications?

The hydroxymethyl moiety serves as a handle for functionalization. For instance, it can undergo Mitsunobu reactions with phenols to form ethers or oxidation (e.g., Dess-Martin periodinane) to yield aldehyde intermediates for cross-coupling. Steric effects from the Boc group may slow reaction rates, requiring optimized stoichiometry (e.g., 1.2 equivalents of coupling reagents) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

Yield discrepancies often stem from differences in reagent purity, solvent drying methods, or reaction scale. For example, small-scale reactions (≤1 mmol) may achieve 80–90% yields using anhydrous solvents, while larger batches (>10 mmol) face challenges in heat dissipation, reducing yields to 60–70%. Replicate reactions under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps) are advised .

Q. How to validate conflicting biological activity data in target engagement assays?

Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays for target stabilization). For instance, if a study reports IC₅₀ = 50 nM in enzyme assays but no activity in cell-based models, assess membrane permeability via PAMPA or Caco-2 assays. Adjust logP values (e.g., via prodrug strategies) to improve bioavailability .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography with vibrational circular dichroism (VCD) for absolute configuration assignment .
  • Scale-Up Synthesis : Use flow chemistry to enhance reproducibility for multi-gram batches, minimizing exothermic risks .
  • Stability Monitoring : Employ UPLC-MS with charged aerosol detection (CAD) to track degradation products in real-time .

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